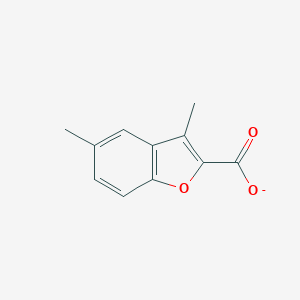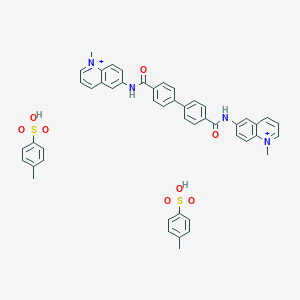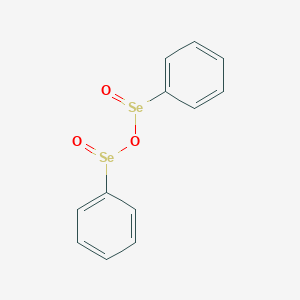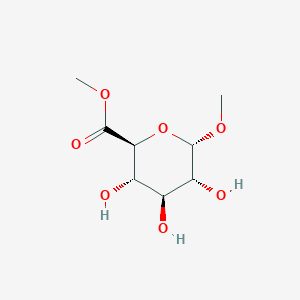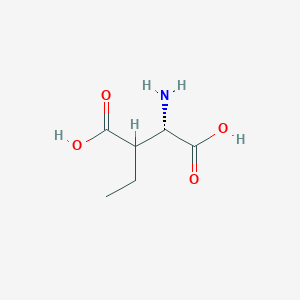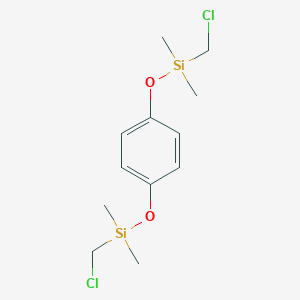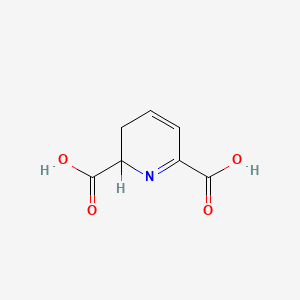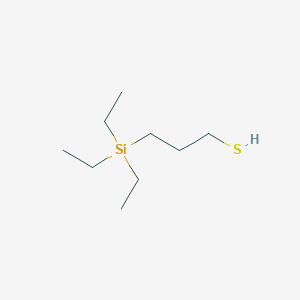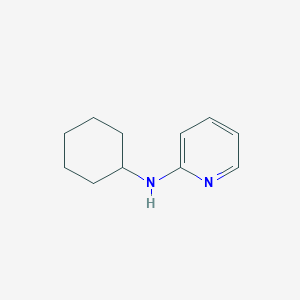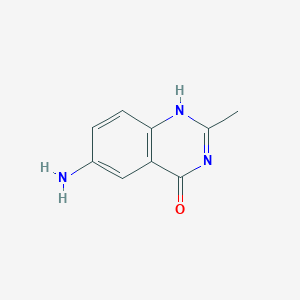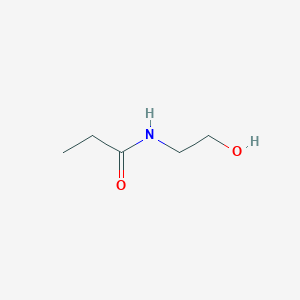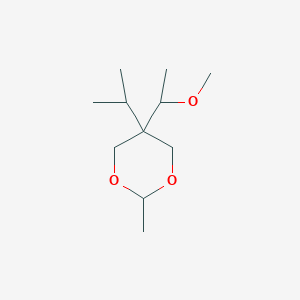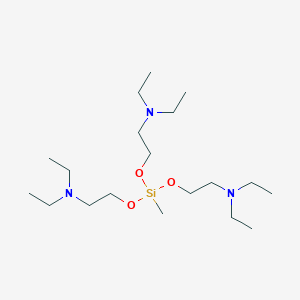
Methyltris(2-diethylaminoethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltris(2-diethylaminoethoxy)silane is a chemical compound that belongs to the group of silanes. It is commonly used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Methyltris(2-diethylaminoethoxy)silane functions as a coupling agent by forming covalent bonds between the nanoparticles and the surface modifier. The covalent bonds improve the stability and dispersibility of the nanoparticles, making them more suitable for various applications. Additionally, Methyltris(2-diethylaminoethoxy)silane can modify the surface properties of materials by forming a thin layer of the surface modifier on the material's surface.
Efectos Bioquímicos Y Fisiológicos
Methyltris(2-diethylaminoethoxy)silane does not have any known biochemical or physiological effects. However, it is important to handle the compound with care, as it can be hazardous if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyltris(2-diethylaminoethoxy)silane in lab experiments include its ability to improve the stability and dispersibility of nanoparticles, its ability to modify the surface properties of materials, and its versatility as a precursor for the synthesis of other organosilanes. The limitations of using Methyltris(2-diethylaminoethoxy)silane in lab experiments include its potential hazards if not handled properly and its limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the use of Methyltris(2-diethylaminoethoxy)silane in scientific research. One potential direction is the development of new coupling agents that can improve the stability and dispersibility of nanoparticles even further. Another potential direction is the exploration of new applications for Methyltris(2-diethylaminoethoxy)silane, such as in the modification of biological materials. Additionally, further research is needed to fully understand the mechanism of action of Methyltris(2-diethylaminoethoxy)silane and its potential applications in various fields.
Conclusion:
Methyltris(2-diethylaminoethoxy)silane is a versatile compound that has numerous scientific research applications. Its ability to improve the stability and dispersibility of nanoparticles and modify the surface properties of materials makes it a valuable tool in various fields. Further research is needed to fully understand the potential applications of Methyltris(2-diethylaminoethoxy)silane and its mechanism of action.
Métodos De Síntesis
Methyltris(2-diethylaminoethoxy)silane can be synthesized by reacting triethoxysilane with diethylaminoethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a specific temperature. The resulting product is then purified to obtain Methyltris(2-diethylaminoethoxy)silane.
Aplicaciones Científicas De Investigación
Methyltris(2-diethylaminoethoxy)silane is extensively used in various scientific research applications. It is commonly used as a coupling agent in the synthesis of nanoparticles, as it can improve the stability and dispersibility of nanoparticles. It is also used as a surface modifier for various materials, including glass, metal, and plastic. Additionally, Methyltris(2-diethylaminoethoxy)silane is used as a precursor for the synthesis of other organosilanes.
Propiedades
Número CAS |
17146-73-5 |
|---|---|
Nombre del producto |
Methyltris(2-diethylaminoethoxy)silane |
Fórmula molecular |
C19H45N3O3Si |
Peso molecular |
391.7 g/mol |
Nombre IUPAC |
2-[bis[2-(diethylamino)ethoxy]-methylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C19H45N3O3Si/c1-8-20(9-2)14-17-23-26(7,24-18-15-21(10-3)11-4)25-19-16-22(12-5)13-6/h8-19H2,1-7H3 |
Clave InChI |
KDESIYFKVJTIOS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canónico |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
Otros números CAS |
17146-73-5 |
Sinónimos |
Tris[2-(diethylamino)ethoxy](methyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




